H-Glu-His-Gly-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is coupled to the growing peptide chain using a coupling reagent such as carbodiimide.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
H-Glu-His-Gly-OH can undergo various chemical reactions, including:
Complexation: Forms complexes with metal ions such as copper and nickel.
Oxidation: Can be oxidized under certain conditions, affecting its metal-binding properties.
Hydrolysis: Can be hydrolyzed to its constituent amino acids under acidic or basic conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as copper sulfate or nickel chloride in aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Complexation: Metal-peptide complexes.
Oxidation: Oxidized peptide derivatives.
Hydrolysis: Free amino acids (glutamic acid, histidine, glycine).
Scientific Research Applications
H-Glu-His-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.
Biology: Investigated for its role in metal ion transport and storage in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for metal ion-related disorders.
Industry: Utilized in wastewater treatment to remove heavy metal ions
Mechanism of Action
The mechanism of action of H-Glu-His-Gly-OH primarily involves its ability to bind metal ions through the histidine residue. This binding can influence various biological processes, including enzyme activity and metal ion transport. The peptide can form stable complexes with metal ions, which can then be transported or stored within biological systems .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties.
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine, known for its antioxidant properties.
Semaglutide: A longer peptide with therapeutic applications in diabetes management.
Uniqueness
H-Glu-His-Gly-OH is unique due to its specific sequence of amino acids, which provides distinct metal-binding properties. Unlike glutathione, which primarily acts as an antioxidant, this compound is more specialized in metal ion complexation. Compared to semaglutide, this compound is much shorter and has different biological functions .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYNVKEUINBGL-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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